molecular formula C9H10ClF2NO2 B1651109 D-2,4-Difluoroophenylalanine CAS No. 122839-49-0

D-2,4-Difluoroophenylalanine

Cat. No. B1651109
CAS RN: 122839-49-0
M. Wt: 237.63
InChI Key: BRRUTOUCOMNLQX-DDWIOCJRSA-N
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Description

Synthesis Analysis

The synthesis of D-2,4-Difluoroophenylalanine involves biocatalytic steps in retrosynthetic analysis of a target molecule. This process offers multiple advantages such as reduction of the environmental footprint of the process, viability of milder and safer reaction conditions, and accessibility of transformations that are challenging with traditional chemical synthesis . All routes start from the same aldehyde precursor and involve at least one biocatalytic step, including reductive amination, transamination, deracemisation, hydroamination, and alkene reduction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H10ClF2NO2. The structure includes a phenyl ring with two fluorine atoms attached to it .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.63. Other physical and chemical properties specific to this compound are not provided in the search results.

Scientific Research Applications

Analysis of 2,4-D Herbicide Toxicity

2,4-Dichlorophenoxyacetic acid (2,4-D), a chemical relative of D-2,4-Difluoroophenylalanine, has been extensively studied for its environmental impact, specifically its role as a widely used herbicide. Research by Zuanazzi et al. (2020) provides a scientometric review highlighting the rapid advancement in the understanding of 2,4-D's toxicology and mutagenicity. This study emphasizes the importance of molecular biology and gene expression assessments in future research efforts, particularly concerning human exposure and the degradation of pesticides like 2,4-D (Zuanazzi, Ghisi, & Oliveira, 2020).

Mode of Action as an Herbicide

Song (2014) delves into the molecular action mode of 2,4-Dichlorophenoxyacetic acid (2,4-D), elucidating how it mimics natural auxin, leading to abnormal growth, senescence, and plant death in dicots. This work underscores the significance of understanding the physiological processes, perception, and signal transduction under herbicide treatment, which could provide insights relevant to this compound's broader applications (Song, 2014).

Environmental Impact and Biodegradation

Research on 2,4-D also touches on its environmental presence and the mechanisms behind its biodegradation. Fida et al. (2014) investigated Nocardioides sp. strain JS1661, which can grow on 2,4-Dinitroanisole (DNAN) as a carbon and energy source, providing a pathway for the biodegradation of substances related to 2,4-D. This study highlights the potential for microbial action in mitigating environmental pollutants, offering a perspective on how this compound might be similarly addressed (Fida, Palamuru, Pandey, & Spain, 2014).

Engineering for Resistance

The metabolic fate of 2,4-D in genetically engineered plants demonstrates the capability for targeted manipulation of metabolic pathways to confer herbicide resistance. Laurent et al. (2000) explored the degradation of 2,4-D to 2,4-dichlorophenol (2,4-DCP) in transgenic cotton expressing the tfdA gene from Alcaligenes eutrophus. This research underscores the potential of genetic engineering in crop protection and offers a model for understanding the metabolism of related compounds like this compound in transgenic systems (Laurent, Debrauwer, Rathahao, & Scalla, 2000).

Future Directions

Fluorinated phenylalanines, including D-2,4-Difluoroophenylalanine, have considerable industrial and pharmaceutical potential . They have played an important role as enzyme inhibitors as well as therapeutic agents . Moreover, they modulate the properties of peptides and proteins . Therefore, the future directions in the research and application of this compound could involve its use in drug development and as a tool in biochemical research .

properties

IUPAC Name

(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRUTOUCOMNLQX-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)C[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122839-49-0
Record name D-Phenylalanine, 2,4-difluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122839-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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